
Ethyl 4-(4-ethylphenyl)thiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an ethyl group attached to the phenyl ring and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester typically involves the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the thiazole ring. The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydrothiazoles.
Substitution: Halogenated derivatives or other substituted thiazoles.
科学的研究の応用
4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in binding studies.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4-(4-ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins containing thiazole-binding domains.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-phenyl)-thiazole-2-carboxylic acid ethyl ester
- 4-(4-Propyl-phenyl)-thiazole-2-carboxylic acid ethyl ester
- 4-(4-Isopropyl-phenyl)-thiazole-2-carboxylic acid ethyl ester
Uniqueness
4-(4-Ethyl-phenyl)-thiazole-2-carboxylic acid ethyl ester is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific positioning of the ethyl group can affect the compound’s binding affinity and selectivity towards certain enzymes or receptors, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
886366-45-6 |
|---|---|
分子式 |
C14H15NO2S |
分子量 |
261.34 g/mol |
IUPAC名 |
ethyl 4-(4-ethylphenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)12-9-18-13(15-12)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
IRUJULQODDSPIO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



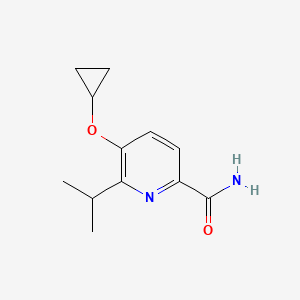

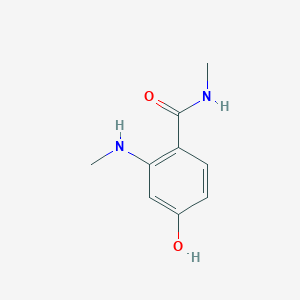
![1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone](/img/structure/B14850953.png)




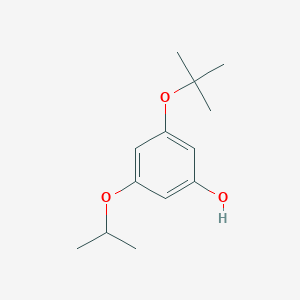
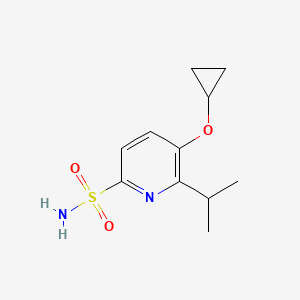
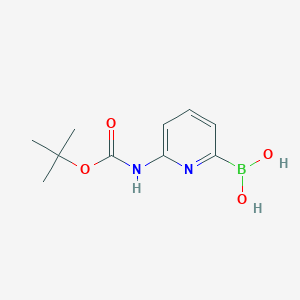
![Sodium;2-azaniumyl-3-[(3-octadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B14851004.png)

